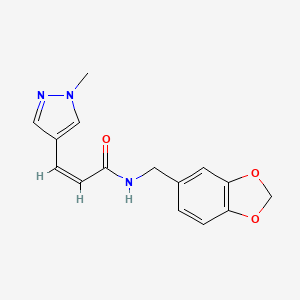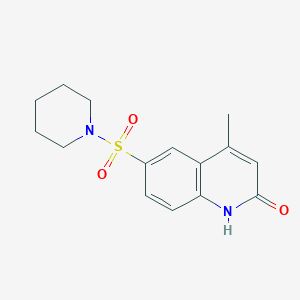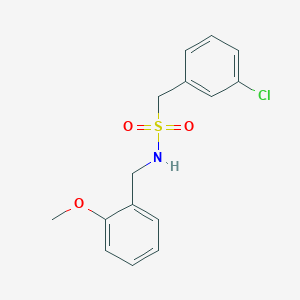
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea
描述
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea, also known as MPTU, is a synthetic compound that has been widely used in scientific research. MPTU is a thiourea derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In
作用机制
The mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea is not fully understood. However, it has been suggested that N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea exerts its biological activities by modulating various signaling pathways. For example, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has also been shown to activate the AMPK signaling pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
实验室实验的优点和局限性
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to possess various biological activities, making it a versatile tool for studying inflammation, cancer, and diabetes. However, there are also limitations to using N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea in lab experiments. For example, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea. One area of interest is the development of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea analogs with improved solubility and bioactivity. Another area of interest is the elucidation of the mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea, which could lead to the development of new therapeutic strategies for inflammation, cancer, and diabetes. Additionally, the potential use of N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea as a diagnostic tool for these diseases could also be explored.
科学研究应用
N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been widely used in scientific research due to its various biological activities. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea also exhibits anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(4-methyl-2-pyridinyl)-N'-(1-phenylethyl)thiourea has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
属性
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-8-9-16-14(10-11)18-15(19)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXCAAJTVJWOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)-3-(1-phenylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4748957.png)
![N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4748963.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4748964.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4748972.png)
![ethyl 4-{[({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4748975.png)

![N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine](/img/structure/B4748987.png)


![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4749019.png)
![4-[({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4749026.png)
![1-(2-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4749045.png)

